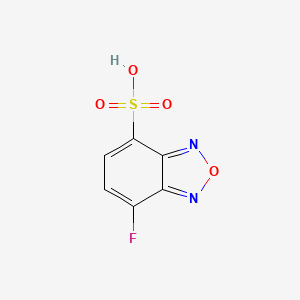

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is an organic compound belonging to the class of benzoxadiazoles. These compounds contain a benzene ring fused to an oxadiazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . This compound is known for its fluorescent properties and is often used as a sensitive fluorescent probe in various scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- typically involves the reaction of 4-fluoro-2-nitroaniline with sulfuric acid, followed by cyclization to form the benzoxadiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the proper formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure consistency and efficiency in production .

Analyse Des Réactions Chimiques

Types of Reactions: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe for detecting thiols in various chemical reactions.

Biology: Employed in the detection of biological thiols and disulfides in tissues and cells.

Medicine: Utilized in the measurement of homocysteine and other thiol-containing compounds in plasma and serum.

Industry: Applied in high-performance liquid chromatography (HPLC) for the analysis of biological samples.

Mécanisme D'action

The mechanism of action of 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- involves its interaction with thiol groups. The compound reacts with sulfhydryl groups to form highly fluorescent products. This reaction is pH-dependent, with higher fluorescence intensities observed at pH levels between 2 and 12 . The molecular targets include thiol-containing compounds, and the pathways involve the formation of fluorescent adducts .

Comparaison Avec Des Composés Similaires

- 4-Fluoro-7-sulfobenzofurazan ammonium salt

- 7-Fluorobenz-2,1,3-oxadiazole-4-sulfonic acid ammonium salt

- Ammonium 7-fluorobenzofurazan-4-sulfonate

Uniqueness: 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- is unique due to its specific fluorescent properties and its ability to react with thiol groups to form highly fluorescent compounds. This makes it particularly useful in applications requiring sensitive detection of thiols .

Activité Biologique

2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- (commonly referred to as SBD-F) is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in biochemical research. This compound is characterized by its ability to interact with thiol groups in various biomolecules, which plays a crucial role in its biological activity. This article explores the biological activity of SBD-F, focusing on its mechanisms of action, cellular effects, and potential applications in scientific research.

Chemical Structure and Reactivity

SBD-F features a benzoxadiazole core with a sulfonic acid group and a fluorine atom, enhancing its reactivity. The compound is particularly known for its interaction with thiol groups found in proteins and enzymes. This interaction leads to the formation of covalent bonds, resulting in the emission of fluorescent signals upon reaction with thiols, making it an effective fluorogenic probe .

Mechanism of Action

The primary mechanism of action for SBD-F involves:

- Thiol Reactivity : The compound specifically targets thiol groups, leading to modifications in protein structure and function.

- Signal Transduction : By altering thiol-containing enzymes and transcription factors, SBD-F can influence various cellular signaling pathways .

- Fluorescence Emission : The reaction with thiols results in a fluorescent product, which can be utilized for detecting and quantifying biomolecules in biological samples.

Biological Activity and Cellular Effects

Cellular Interactions

SBD-F has been shown to affect several cellular processes:

- Cell Signaling : Modifications of thiol-containing proteins can impact signaling pathways critical for cell growth and differentiation.

- Gene Expression : By influencing transcription factors through thiol modification, SBD-F can alter gene expression profiles.

- Metabolic Processes : Interaction with metabolic enzymes can lead to changes in cellular metabolism .

Research Applications

SBD-F has been employed in various research contexts:

- Fluorescent Probes : Used for detecting thiols and amines in biological samples due to its strong fluorescence properties.

- Drug Development : Potential applications in designing therapeutic agents targeting specific biological pathways.

- Biochemical Assays : Utilized in assays to study enzyme activity and protein interactions .

Case Study 1: Detection of Thiols in Cancer Research

A study utilized SBD-F as a fluorescent probe to detect thiols in cancer cells. The results indicated that SBD-F could effectively identify changes in thiol levels associated with cancer progression. The ability to visualize these changes provided insights into the role of redox status in tumor biology .

Case Study 2: Modulation of Cellular Signaling

In another investigation, researchers examined the effects of SBD-F on B lymphocytes. The compound was found to activate intracellular signaling pathways by mimicking the action of platelet-activating factor (PAF). This activation led to increased intracellular calcium levels and MAPK pathway activation, highlighting its potential role in immune response modulation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₃N₂O₃S |

| Molecular Weight | 225.18 g/mol |

| Fluorescence Emission Peak | ~419 nm |

| Solubility | Soluble in DMF, DMSO, PBS |

| Biological Activity | Effect |

|---|---|

| Thiol Reactivity | High |

| Impact on Cell Signaling | Positive modulation |

| Gene Expression Alteration | Significant changes observed |

Propriétés

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4S/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6/h1-2H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHVBQRYTWNRSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276252 |

Source

|

| Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91575-54-1 |

Source

|

| Record name | 2,1,3-Benzoxadiazole-4-sulfonic acid, 7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.